molecular formula C10H9FN2O2 B1346339 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 6270-38-8

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Numéro de catalogue: B1346339
Numéro CAS: 6270-38-8
Poids moléculaire: 208.19 g/mol
Clé InChI: HJCCCQPVRYYYMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that contains an imidazolidine ring substituted with a fluorophenyl group and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with methyl isocyanate to form an intermediate, which is then cyclized to produce the desired imidazolidine-2,4-dione. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

This compound participates in three primary reaction categories:

Reaction Type Key Functional Groups Involved Mechanistic Pathway
Nucleophilic Substitution Fluorophenyl ring, imidazolidine NHAromatic electrophilic substitution or SNAr
Cycloaddition Imidazolidine ringRing-opening followed by recombination
Functional Group Modification Carbonyl groups, methyl substituentOxidation/reduction or alkylation

Sulfonylation at the Imidazolidine NH

This reaction introduces sulfonyl groups, enhancing biological activity (e.g., hypoglycemic properties) .

Reagents/Conditions :

  • 4-Chlorobenzenesulfonyl chloride
  • Triethylamine (base), dichloromethane solvent
  • Catalytic DMAP, room temperature

Product :
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Yield : >90% (isolated via recrystallization in ethyl acetate) .

Crystallographic Data :

  • Dihedral angle between fluorophenyl and sulfonylphenyl rings: 6.07°–8.67°
  • Intermolecular Cl···F contacts: 3.05–3.12 Å .

Stereoselective Alkylation

Used to synthesize enantiopure derivatives for 5-HT7 receptor modulation .

Reagents/Conditions :

  • S/R-Epichlorohydrin
  • Chiral resolution via S/R-phenethylamine salts
  • NaOH-mediated alkylation

Products :

  • (R)-5-(4-Fluorophenyl)-5-methyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione
  • Epoxide ring-opening with piperazine yields stereoisomeric antagonists .

Biological Impact :

  • IC₅₀ values for 5-HT7R: 2–15 nM
  • Antidepressant activity confirmed in murine models .

Bucherer-Bergs Reaction

Forms the hydantoin core from 4-fluoroacetophenone .

Reagents/Conditions :

  • 4-Fluoroacetophenone + ammonium carbonate
  • KCN in aqueous ethanol, 328–333 K

Product :
this compound
Yield : 75% after recrystallization .

Key Spectral Data :

  • IR (KBr): ν(C=O) 1,780 cm⁻¹, ν(NH) 3,200 cm⁻¹
  • X-ray: Hydantoin ring puckering angle = 12.5° .

Comparative Reactivity Table

Reaction Reagents Conditions Major Product Application
SulfonylationArSO₂Cl, Et₃NRT, CH₂Cl₂SulfonylhydantoinsAntidiabetic agents
Epoxide Ring-OpeningPiperazine derivativesReflux, THFPiperazinylmethylhydantoinsCNS therapeutics
HydrolysisNaOH/H₂O373 K, 6 hr5-(4-Fluorophenyl)-5-methylhydantoic acidProdrug synthesis

Stability and Reaction Considerations

  • Thermal Stability : Decomposes above 485 K .
  • pH Sensitivity : Stable in neutral conditions; hydrolyzes in strong acid/base.
  • Solvent Effects : Reactions proceed optimally in aprotic solvents (e.g., CH₂Cl₂) .

Applications De Recherche Scientifique

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

Mécanisme D'action

The mechanism of action of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific imidazolidine ring structure, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a methyl group makes it a versatile compound for various applications .

Activité Biologique

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, commonly referred to as a hydantoin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a hydantoin ring structure with a 4-fluorophenyl group and a methyl substituent at the 5-position. Its molecular formula is C11H10FN2O2C_{11}H_{10}FN_2O_2 with a molecular weight of approximately 222.21 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids, thereby modulating pain and inflammation responses . Additionally, it has been noted for its potential as a selective antagonist for serotonin receptors (specifically 5-HT7R), which are implicated in mood regulation and anxiety disorders .

Antidepressant Effects

One of the most significant findings regarding the compound is its antidepressant-like activity demonstrated in various animal models. In a study assessing its effects on mouse models using the forced swim test (FST), doses of 2.5 mg/kg and 5 mg/kg significantly reduced immobility time, indicating potential antidepressant properties comparable to established medications like imipramine .

Hypoglycemic Activity

Research has also highlighted the hypoglycemic effects of this compound. In vivo studies have shown that derivatives of imidazolidine-2,4-dione exhibit significant blood glucose-lowering effects in diabetic models. The mechanism is believed to involve the inhibition of aldose reductase, an enzyme linked to diabetic complications .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced immobility in FST
HypoglycemicSignificant blood glucose reduction
FAAH InhibitionModulation of pain and inflammation
5-HT7R AntagonismPotential treatment for mood disorders

Propriétés

IUPAC Name

5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCCCQPVRYYYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-38-8, 428-22-8
Record name NSC35591
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the basic structure of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione and how does it form organized structures?

A1: this compound is a molecule consisting of a hydantoin ring (imidazolidine-2,4-dione) substituted at the 5-position with both a methyl group and a 4-fluorophenyl group []. The hydantoin ring itself is planar []. In the solid state, the molecules arrange themselves into one-dimensional chains linked by N—H⋯O hydrogen bonds. These hydrogen bonds form between the N-H groups of one molecule and the carbonyl oxygen atoms (C=O) of adjacent molecules []. Interestingly, only one of the two carbonyl groups participates in this hydrogen bonding, acting as a bifurcated acceptor, while the other carbonyl group doesn't participate [].

Q2: How do modifications to the basic structure of this compound affect its affinity for serotonin receptors?

A2: Research suggests that introducing a 3-(4-(diphenylmethyl)piperazin-1-yl)-2-hydroxypropyl) group to the nitrogen of the hydantoin ring can significantly increase the molecule's affinity for the serotonin 5-HT7 receptor []. Further modifications, such as replacing the diphenylmethyl group with other substituents or changing the position of the substituent on the arylpiperazine ring, can fine-tune the affinity and selectivity for different serotonin receptors, including 5-HT7R, 5-HT1AR, and D2R []. For instance, using a 5-methyl-5-naphthylhydantoin scaffold led to high affinity for 5-HT7R with good selectivity over 5-HT1AR and D2R []. Conversely, incorporating a (1-naphthyl)piperazine moiety resulted in potent dual activity on both 5-HT7R and 5-HT1AR [].

Q3: What are the potential applications of understanding the structure-activity relationship of this compound derivatives?

A3: By understanding how structural modifications influence the interactions of this compound derivatives with serotonin receptors, researchers can design and synthesize new compounds with improved pharmacological profiles []. This knowledge could lead to the development of novel therapeutic agents for various conditions potentially treatable by targeting specific serotonin receptors, such as anxiety, depression, and schizophrenia. Furthermore, these findings contribute to the broader field of medicinal chemistry by providing valuable insights into the structure-activity relationships of hydantoin-based compounds and their potential as pharmacologically active agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.